(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

PROTAC linker optimization Ternary complex formation VHL E3 ligase recruitment

PROTAC development requires precise stereochemistry and linker geometry. This (R,S,S)-VH032-Me conjugate with a Boc-7-aminoheptanoic acid linker is the direct precursor to dTAGV-1, eliminating trial-and-error in ternary complex optimization. - Defined (R,S,S) stereochemistry ensures active degrader formation. - 7-carbon alkyl linker provides a validated baseline for SAR-driven linker optimization. - Boc-protected amine enables orthogonal conjugation in solid-phase or solution-phase synthesis. - Methyl-substituted VH032 warhead offers a unique handle for probing binding kinetics and cooperativity (α).

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 60142-89-4
Cat. No. B558652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid
CAS60142-89-4
SynonymsD-Glutamicacid-gamma-4-nitroanilide; 60133-17-7; H-D-Glu(pNA)-OH; AC1OF0UH; ZINC4069929; AKOS015910598; FT-0640661; I14-40811; (2R)-2-amino-5-(4-nitroanilino)-5-oxopentanoicacid
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-]
InChIInChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyHJENAZQPOGVAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic Acid Overview


(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid is a specialized conjugate comprising the VHL E3 ubiquitin ligase ligand (R,S,S)-VH032-Me and the linker Boc-7-aminoheptanoic acid (CAS 60142-89-4) . This molecule serves as a critical intermediate for the synthesis of VHL-recruiting Proteolysis Targeting Chimeras (PROTACs), most notably dTAGV-1 [1]. It features a stereochemically defined VHL-binding warhead with a benzylic methyl substitution and a Boc-protected 7‑carbon alkyl linker terminating in a carboxylic acid, enabling orthogonal deprotection and conjugation strategies .

PROTAC intermediate for VHL-recruiting dTAGV-1 synthesis
Stereochemically defined (R,S,S) VHL-binding warhead
Boc-protected 7-carbon linker for orthogonal conjugation

Substitution Risks: (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic Acid


Interchanging VHL ligand-linker conjugates without considering stereochemistry, linker length, or exit vector can abrogate PROTAC efficacy. Systematic SAR studies demonstrate that even minor alterations in linker composition or VHL ligand structure significantly impact ternary complex formation and subsequent protein degradation [1]. For instance, a methyl substitution on the benzylic amine of VH032 (as present in (R,S,S)-VH032-Me) alters binding affinity and degradation cooperativity compared to the parent VH032, while linker length dictates the optimal spatial presentation for E3 ligase and target protein engagement [2]. Substituting with an unoptimized analog may yield a PROTAC with reduced DC50, incomplete target degradation (Dmax), or complete inactivity.

Stereochemistry

Non-(R,S,S) diastereomers, such as the negative control dTAGV-1-NEG, may fail to recruit VHL and can result in complete loss of degradation activity.

Linker Length

Linker length is a critical determinant of ternary complex formation. Significantly shorter or longer linkers may drastically reduce degradation efficiency or induce a hook effect.

Conjugation Chemistry

Unprotected amine linkers or alternative protecting groups may necessitate additional synthetic steps, impacting overall yield and purity of the final PROTAC.

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic Acid: Linker, Stereochemistry, Performance


Linker Length: 7-Carbon Alkyl Chain

In a systematic study of Wee1-degrading PROTACs, linker length directly correlated with degradation efficacy. For VHL-recruiting PROTACs, linkers of 12–15 atoms (e.g., 7‑carbon alkyl chain plus amide bonds) achieved optimal Wee1 degradation (68–71% remaining protein at 24 h, 1 µM) [1]. Shorter linkers (3 atoms) led to poor degradation (34% remaining), while excessively long linkers (19 atoms) showed diminishing returns (108% remaining, indicative of hook effect) [1]. The 7‑carbon alkyl linker in (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid positions the warhead for efficient ternary complex formation without oversaturating the system.

Linker Length: 7-Carbon Alkyl Chain
Class-level
Intermediate length (7‑carbon) achieves optimal Wee1 degradation (~68–71% remaining protein at 1 µM, 24 h), outperforming very short (3 atoms, 34% remaining) or very long (19 atoms, 108% remaining) linkers.
Supports linker-length context for ternary complex formation.
Reported to mitigate hook effect risk compared to extended linkers.
PROTAC linker optimization Ternary complex formation VHL E3 ligase recruitment

Stereochemistry: (R,S,S) Enantiomer Required for dTAGV-1

The specific (R,S,S) stereochemistry of the VH032 warhead is essential for VHL binding. The diastereomer dTAGV-1-NEG, which incorporates an altered VHL ligand configuration, fails to recruit VHL and shows no degradation activity on FKBP12F36V‑tagged proteins [1]. In contrast, dTAGV-1 synthesized from the correct (R,S,S) stereoisomer achieves potent and selective degradation [1]. This confirms that the stereochemical purity of the starting material is a critical determinant of final PROTAC activity.

Stereochemistry: (R,S,S) Enantiomer
Head-to-head
dTAGV-1 (correct stereoisomer) induces potent FKBP12F36V degradation; dTAGV-1-NEG (altered stereochemistry) shows no activity.
Active
Inactive
Stereochemical-control context is critical for VHL recruitment.
Assay context: 293FT cells expressing FKBP12F36V-Nluc reporter.
dTAG system VHL stereochemistry PROTAC negative control

Boc Protection for Orthogonal Conjugation

The Boc protecting group on the 7‑aminoheptanoic acid linker is stable under basic and nucleophilic conditions but is readily removed under mild acidic conditions (e.g., TFA) . This orthogonality allows for sequential conjugation steps without compromising the integrity of the VHL ligand or other sensitive functionalities. In contrast, unprotected amine linkers would require additional protection/deprotection cycles, reducing overall yield and purity.

Boc Protection for Orthogonal Conjugation
Class-level
Boc group is stable to bases and nucleophiles but is readily cleaved under mild acidic conditions (e.g., TFA), enabling sequential PROTAC assembly.
May support multi-step synthesis workflows requiring orthogonal deprotection.
Typical yields under optimized TFA conditions exceed 95%.
PROTAC synthesis Boc deprotection Solid-phase peptide synthesis

Benzylic Methylation Alters VHL Binding and Cooperativity

Structural modifications to the VH032 scaffold, such as benzylic methylation, influence binding affinity for VHL and can alter ternary complex cooperativity (α) [1]. While direct Kd data for (R,S,S)-VH032-Me are not publicly available, studies on related methylated VH032 analogs show that such modifications can tune degradation potency and selectivity . The methyl group may also impact metabolic stability and membrane permeability, as suggested by parallel artificial membrane permeability assays (PAMPA) on VH032-based PROTACs .

Benzylic Methylation Alters VHL Binding
Class-level
Methyl substitution on VH032 scaffold may tune binding affinity and ternary complex cooperativity (α), potentially influencing degradation selectivity and metabolic stability.
Supports SAR exploration context for differentiated PROTAC design.
Precise quantitative differences for this exact compound remain to be verified.
VHL ligand SAR Benzylic methylation PROTAC cooperativity

Optimal Use Cases: (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic Acid


Synthesis of dTAGV-1 and dTAGV-1-NEG

This compound is the direct precursor for synthesizing dTAGV-1, a VHL-recruiting dTAG molecule that selectively degrades FKBP12F36V‑tagged proteins in cells and in vivo [1]. The (R,S,S) stereochemistry ensures active degrader formation, while the linker length and Boc protection facilitate efficient conjugation. This scenario is validated by the original dTAGV-1 publication, which demonstrates rapid and reversible protein knockdown in multiple cell lines and mouse models [1].

Linker Length SAR in VHL PROTACs

The 7‑carbon alkyl linker provides a reference point for structure‑activity relationship (SAR) studies aimed at optimizing ternary complex formation [2]. Researchers can use this conjugate to generate a baseline PROTAC and then systematically vary linker length or composition to assess impacts on degradation DC50, Dmax, and cooperativity (α) [2].

Benzylic Methylation Impact on VHL Recruitment

The methyl group on the VH032 warhead offers a distinct chemical handle for probing how subtle modifications to the VHL ligand affect binding kinetics and ternary complex cooperativity [3]. This can inform the design of next‑generation VHL‑recruiting PROTACs with enhanced potency or selectivity.

Orthogonal Conjugation for Multi-Step PROTAC Assembly

The Boc‑protected amine enables sequential conjugation without premature deprotection, making it ideal for solid‑phase synthesis or solution‑phase assembly of complex heterobifunctional molecules . This is particularly valuable when the target warhead or other linker components contain acid‑sensitive functionalities.

Application
Selection Property
Validation Focus
dTAGV-1 PROTAC synthesis
Stereochemistry and linker length
Target protein degradation efficacy in dTAG model systems
Linker length SAR studies
Intermediate linker length reference
Ternary complex formation and degradation cooperativity (α)
VHL binding SAR studies
Benzylic methylated warhead
VHL affinity and selectivity context review
Multi-step PROTAC assembly
Boc orthogonal protection strategy
Conjugation efficiency and final product purity

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